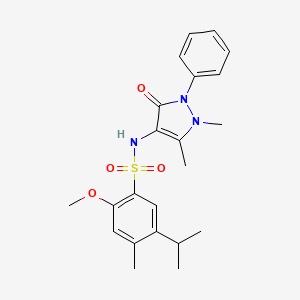
(5-Cloro-2-metoxifenil)(4-(6-(piridin-3-ilamino)piridazin-3-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. Its unique structural properties and the presence of multiple functional groups make it a versatile subject for studies in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is applied in:
Chemistry: : As a precursor in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural features that may mimic or inhibit biological pathways.
Industry: : Used in material science for developing new polymers or as a part of chemical sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, typically starting from commercially available precursors. The process may include:
Formation of the 5-chloro-2-methoxyphenyl intermediate.
Coupling with pyridazin-3-yl via amination.
Piperazine ring formation.
Industrial Production Methods Large-scale synthesis can leverage continuous flow reactors to optimize reaction conditions and improve yield. This method ensures a consistent supply while maintaining high purity standards necessary for research and potential pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes The compound is known to undergo:
Oxidation: : It reacts with oxidizing agents, potentially altering the methoxy or piperazine moieties.
Reduction: : Hydrogenation can reduce specific double bonds within the pyridazin-3-yl group.
Substitution: : The chloro group is a common target for nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and alcohols. Conditions vary but often require controlled temperatures and inert atmospheres.
Major Products Formed Major products from these reactions include various functionalized derivatives that can be studied for enhanced biological activity or improved pharmacokinetics.
Mecanismo De Acción
The mechanism of action is multifaceted:
Molecular Targets and Pathways: : It may interact with enzymes or receptors involved in signaling pathways, altering their activity. The compound’s unique structure allows it to bind with high specificity and potency, potentially inhibiting or modulating key biological processes.
Comparación Con Compuestos Similares
Similar compounds include:
(5-Chloro-2-methoxyphenyl)pyridazin-3-yl-methanone: : Lacks the piperazine group, making it less versatile in biological applications.
(5-Chloro-2-methoxyphenyl)piperazine: : Does not contain the pyridazinyl group, limiting its interaction with certain biological targets.
The uniqueness of (5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone lies in its combined structural features, providing a wide range of applications and interactions.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-18-5-4-15(22)13-17(18)21(29)28-11-9-27(10-12-28)20-7-6-19(25-26-20)24-16-3-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXAADACLLBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
![N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2524065.png)




![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)

![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)

